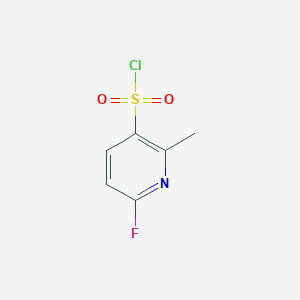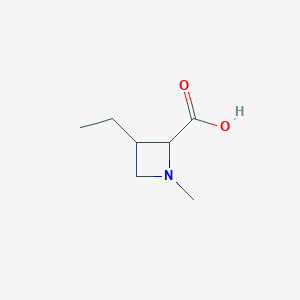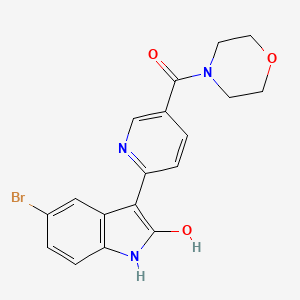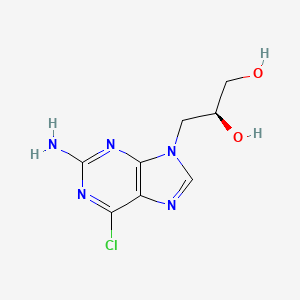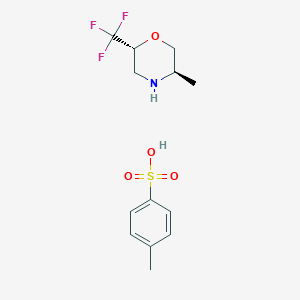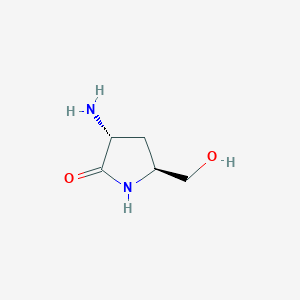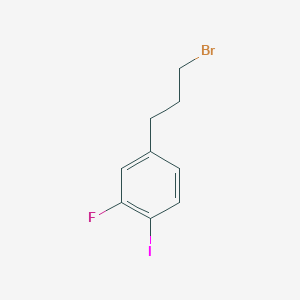
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors One common method involves the halogenation of a benzene derivative followed by a series of substitution reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the fluoro and iodo groups intact .
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-4-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with biological molecules. The compound can also act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated benzene derivatives such as:
- 1-(3-Bromopropyl)-3-chloro-4-iodobenzene
- 1-(3-Bromopropyl)-3-fluoro-4-chlorobenzene
- 1-(3-Bromopropyl)-3-fluoro-4-bromobenzene
Uniqueness
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene is unique due to the specific combination of bromopropyl, fluoro, and iodo groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C9H9BrFI |
|---|---|
Peso molecular |
342.97 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
Clave InChI |
UWHFPLTVBLVNIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)

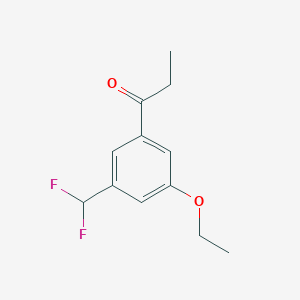
![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
